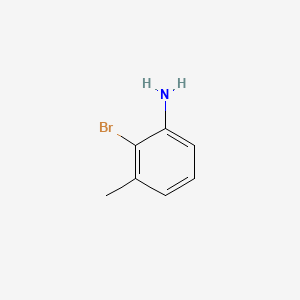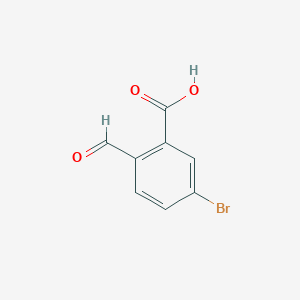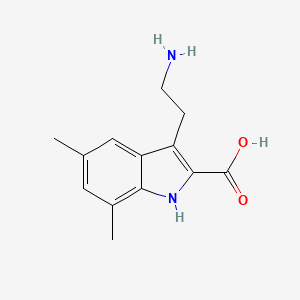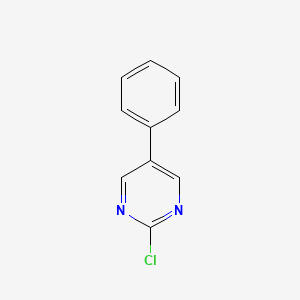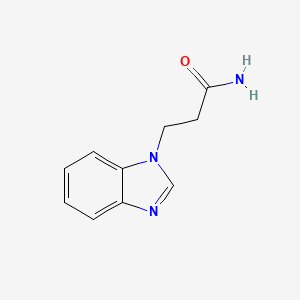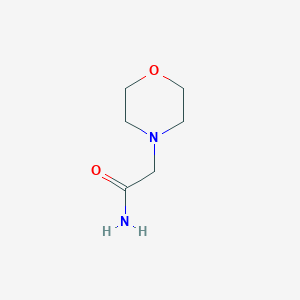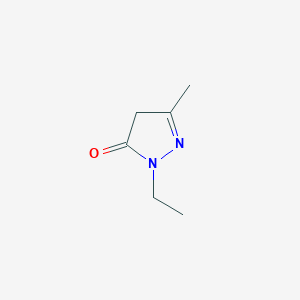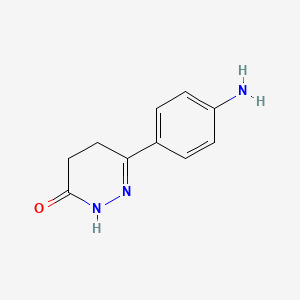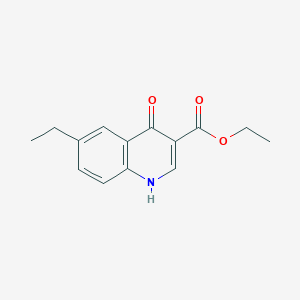
6-Ethyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester
Overview
Description
MMV007116 is a compound identified as part of the Malaria Box collection by the Medicines for Malaria Venture. This compound has shown promising activity against malaria parasites, particularly in inhibiting the transmission of the parasite by mosquitoes .
Preparation Methods
The preparation of MMV007116 involves several synthetic routes and reaction conditions. One common method includes the use of benzothiazepine as a starting material, which undergoes various chemical transformations to yield the final compound . The industrial production methods for MMV007116 are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
MMV007116 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV007116 has several scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical assays to study its reactivity and interactions with other compounds.
Biology: It is used to study the biological pathways involved in malaria transmission and to identify potential targets for new antimalarial drugs.
Medicine: It is being investigated for its potential use in treating malaria and other parasitic infections.
Industry: It is used in the development of new antimalarial drugs and in the screening of other compounds for antimalarial activity
Mechanism of Action
The mechanism of action of MMV007116 involves its ability to inhibit the transmission of malaria parasites by mosquitoes. It targets specific molecular pathways involved in the parasite’s lifecycle, particularly those related to protein synthesis and translation. This inhibition prevents the parasite from developing and spreading, thereby reducing the transmission of malaria .
Comparison with Similar Compounds
MMV007116 is unique compared to other similar compounds due to its specific activity against malaria parasites and its ability to inhibit transmission by mosquitoes. Similar compounds include:
MMV665827: Another compound from the Malaria Box collection with potent activity against malaria parasites.
MMV085203: A compound with dual activity against both male and female gametocytes of the malaria parasite.
MMV667491: A compound with high transmission-blocking activity .
These compounds share similar structural features and biological activities but differ in their specific targets and mechanisms of action.
Properties
IUPAC Name |
ethyl 6-ethyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-9-5-6-12-10(7-9)13(16)11(8-15-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOFJXFVCJQXBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350618 | |
| Record name | GNF-PF-4421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85418-73-1 | |
| Record name | GNF-PF-4421 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

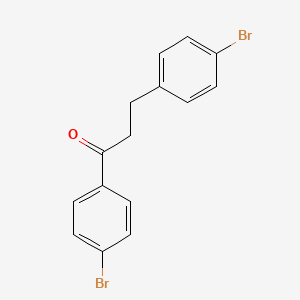
![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)
![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)
